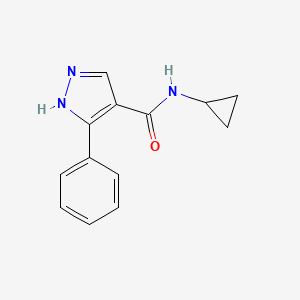
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, also known as CPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPU belongs to the class of urea derivatives and has shown promising results in various studies related to neuroscience and cancer research.
科学的研究の応用
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been studied for its potential applications in various fields of scientific research. In neuroscience, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to act as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, which is an important neurotransmitter in the central nervous system. By inhibiting GlyT1, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea increases the availability of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders.
In cancer research, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been studied as a potential inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CA IX, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has shown promising results in reducing tumor growth and metastasis in preclinical studies.
作用機序
The mechanism of action of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea is based on its ability to selectively bind to specific targets in the body. In the case of GlyT1 inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea binds to the glycine transporter and prevents it from reuptaking glycine from the synaptic cleft. This results in increased levels of glycine in the synaptic cleft, which has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
In the case of CA IX inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea binds to the active site of the enzyme and prevents it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in pH regulation in tumor cells, which has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea depend on the specific target it binds to. In the case of GlyT1 inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to improve cognitive function and reduce the symptoms of schizophrenia and other neurological disorders. In the case of CA IX inhibition, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been shown to reduce tumor growth and metastasis in preclinical studies.
実験室実験の利点と制限
The advantages of using 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea in lab experiments include its high selectivity and potency for specific targets, which allows for precise and controlled experiments. The limitations of using 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea. In neuroscience, further studies are needed to explore the potential of GlyT1 inhibition in the treatment of neurological disorders. In cancer research, further studies are needed to optimize the use of CA IX inhibitors, including 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea, in the treatment of various types of cancer. Additionally, 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea could be studied for its potential applications in other fields of scientific research, such as immunology and infectious diseases.
合成法
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting cyclooctylamine with pyridine-4-carboxaldehyde and then treating the resulting compound with isocyanate. The reaction yields 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea as a white solid with a melting point of 210-212°C. This synthesis method has been optimized by various researchers to increase the yield and purity of 1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea.
特性
IUPAC Name |
1-cyclooctyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGZGPEIRWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)